molecular formula C12H13N3O3S B2766696 2,2-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide CAS No. 303225-72-1

2,2-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2766696
CAS No.: 303225-72-1
M. Wt: 279.31
InChI Key: CTDLNMPYTTYXQI-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide is a synthetic benzothiazole derivative intended for research and experimental use exclusively. This compound is part of a class of heterocyclic molecules known for their significant pharmacological potential. Benzothiazole scaffolds, particularly 2-aminobenzothiazole derivatives, are extensively investigated in medicinal chemistry for their diverse biological activities, which include anticonvulsant, neuroprotective, and antitumor properties . The structural motif of an amide-linked substituent at the 2-position of the benzothiazole ring is a common feature in many biologically active molecules . Specifically, N-(benzothiazol-2-yl)propanamide analogs have been synthesized and evaluated for their anticonvulsant activity in preclinical models, showing promise as candidates for central nervous system (CNS) drug discovery programs . The nitro group on the benzothiazole ring is a key functional modification that can influence the compound's electronic properties and is often explored in structure-activity relationship (SAR) studies to optimize potency and selectivity . Researchers can utilize this compound as a building block or reference standard in the development of novel therapeutic agents, particularly for neurological disorders. It is also valuable for biochemical assay development and as a intermediate in organic synthesis and medicinal chemistry research. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2,2-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-12(2,3)10(16)14-11-13-8-5-4-7(15(17)18)6-9(8)19-11/h4-6H,1-3H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDLNMPYTTYXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the condensation of 2-aminothiophenol with an appropriate aldehyde under acidic conditions. For example, the reaction of 2-aminothiophenol with 6-nitrobenzaldehyde in the presence of acetic acid can yield 6-nitrobenzothiazole.

    Introduction of Propanamide Group: The 6-nitrobenzothiazole can then be reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at positions ortho or para to the sulfur atom.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 2,2-dimethyl-N-(6-amino-1,3-benzothiazol-2-yl)propanamide.

    Substitution: Various substituted benzothiazole derivatives.

    Hydrolysis: 2,2-dimethylpropanamide and 6-nitrobenzothiazole-2-carboxylic acid.

Scientific Research Applications

Antimicrobial Activity

Research has shown that 2,2-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide exhibits significant antimicrobial properties against various bacterial strains.

  • Mechanism of Action : The compound is believed to inhibit essential enzymes or cellular processes critical for bacterial survival.
  • Case Study : A study indicated that the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent.

  • Mechanism of Action : It may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation. The nitro group enhances its efficacy against tumor cells by promoting reactive oxygen species (ROS) generation.
  • Case Study : In vitro studies revealed that this compound induced apoptosis in various cancer cell lines through ROS-mediated pathways. The findings suggest potential for development as a chemotherapeutic agent .

Enzyme Inhibition

The ability of this compound to inhibit specific enzymes has been a focus of research.

  • Relevance : This property is particularly important in drug development for conditions requiring enzyme modulation.
  • Case Study : Enzyme inhibition assays indicated significant inhibition rates that could be beneficial in treating diseases associated with enzyme dysregulation .

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide depends on its specific application:

    Medicinal Chemistry: The compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of key biological pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.

    Material Science: In OLEDs, the compound functions as an electron transport material, facilitating the movement of electrons within the device and enhancing its efficiency.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
2,2-Dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide (Target) C₁₂H₁₃N₃O₃S 279.32 6-NO₂, 2-(2,2-dimethylpropanamide) Potential LMWPTP inhibitor
2,2-Dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide C₁₉H₂₀N₂OS 324.44 6-CH₃, 4-phenylpropanamide Enhanced lipophilicity; screening candidate
2-(4-Isobutylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide C₂₁H₂₄N₂OS 352.49 6-CH₃, 4-isobutylphenylpropanamide Structural bulk; possible COX inhibition
3-(Benzenesulfonyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)propanamide C₁₇H₁₆N₂O₅S₃ 440.51 6-SO₂CH₃, 3-SO₂C₆H₅ High polarity; sulfonyl groups enhance stability
2-(1-Methyl-1H-benzimidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide C₁₆H₁₈N₄O₂ 298.34 Benzimidazole, isoxazole Dual heterocyclic system; antimicrobial activity

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing vs. 6-Methyl analogs (e.g., compounds from ) exhibit higher lipophilicity, which may enhance membrane permeability but reduce electrophilic reactivity.
  • In contrast, phenylpropanamide () or isobutylphenylpropanamide () side chains introduce bulkiness, affecting target selectivity.
  • Sulfonyl Substituents : The sulfonyl groups in increase polarity and stability, making the compound suitable for aqueous-phase reactions but possibly reducing blood-brain barrier penetration.

Biological Activity

2,2-Dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide is a compound that falls under the category of benzothiazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O3SC_{13}H_{16}N_{2}O_{3}S, with a molecular weight of approximately 280.35 g/mol. The presence of the nitro group and the benzothiazole moiety is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research has indicated that compounds with a similar structure exhibit apoptosis-inducing capabilities through the activation of procaspase-3 to caspase-3 in cancer cell lines. For instance, a study demonstrated that certain benzothiazole derivatives effectively induced apoptosis in U937 and MCF-7 cell lines, suggesting that this compound may exhibit similar properties due to its structural characteristics .

The mechanism by which benzothiazole derivatives exert their anticancer effects typically involves:

  • Activation of Apoptotic Pathways : Compounds induce apoptosis by activating caspases, particularly procaspase-3.
  • Inhibition of Cell Proliferation : These compounds may disrupt cell cycle progression in cancer cells.

A structure–activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups like nitro enhances the anticancer activity by increasing the electrophilicity of the compound .

Neuropharmacological Effects

In addition to anticancer properties, some benzothiazole derivatives have been evaluated for neuropharmacological effects. A study on related compounds indicated anticonvulsant activity without significant neurotoxicity or liver toxicity. This suggests that this compound could potentially be explored for similar neuroprotective applications .

Case Studies and Research Findings

StudyFindings
Benzothiazole Derivatives in Cancer Therapy Identified several derivatives with strong anticancer activity through apoptosis induction in U937 and MCF-7 cell lines.
Neuropharmacological Evaluation Demonstrated anticonvulsant properties in related benzothiazole compounds without significant toxicity.

Q & A

Q. Key Factors Affecting Yield :

  • Catalyst Use : Triethylamine neutralizes HCl byproducts, preventing side reactions .
  • Purification : Recrystallization from ethanol or column chromatography improves purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

NMR Spectroscopy :

  • ¹H NMR : Identifies proton environments (e.g., methyl groups at δ ~1.3 ppm, aromatic protons from benzothiazole at δ 7.0–8.5 ppm) .
  • ¹³C NMR : Confirms carbonyl (C=O) at ~170 ppm and quaternary carbons in the dimethylpropanamide group .

IR Spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How does the nitro group's position on the benzothiazole ring affect the compound's reactivity in substitution reactions?

Answer:
The nitro group at position 6 acts as a strong electron-withdrawing group, directing electrophilic substitution to the less hindered position 5 or 6. Key observations include:

  • Nucleophilic Substitution : Under basic conditions, the nitro group enhances leaving-group displacement at position 2, facilitating derivatization (e.g., with thiols or amines) .
  • Reduction Sensitivity : The nitro group can be selectively reduced to an amine (e.g., using SnCl₂/HCl), altering the compound’s electronic profile and biological activity .

Q. Experimental Design :

  • Use kinetic studies and density functional theory (DFT) calculations to map electronic effects .
  • Monitor reaction progress via HPLC to track substituent regioselectivity .

Advanced: What computational methods are used to model the compound's interactions with biological targets?

Answer:

Molecular Docking : Software like AutoDock Vina predicts binding modes to enzymes (e.g., kinases or bacterial targets) by simulating ligand-receptor interactions .

MD Simulations : GROMACS or AMBER assess stability of the compound in biological matrices (e.g., lipid bilayers) over nanoseconds .

QSAR Modeling : Relates structural features (e.g., nitro group electronegativity, logP) to bioactivity data (e.g., IC₅₀ values) .

Q. Validation :

  • Compare docking results with crystallographic data (e.g., X-ray structures of similar benzothiazoles bound to targets) .

Advanced: How to design experiments to resolve contradictions in reported biological activities?

Answer:

Standardized Assays :

  • Antimicrobial Testing : Use CLSI guidelines for MIC determination against reference strains to minimize variability .
  • Cytotoxicity : Employ MTT assays on multiple cell lines (e.g., HeLa, HEK293) with positive controls (e.g., doxorubicin) .

Mechanistic Studies :

  • Enzyme Inhibition : Measure IC₅₀ against purified targets (e.g., topoisomerase II) to isolate direct effects .
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress contributions to cytotoxicity .

Q. Data Analysis :

  • Apply statistical tools (e.g., ANOVA) to identify significant differences between studies .

Advanced: What strategies mitigate stability issues during storage or biological testing?

Answer:

Degradation Pathways :

  • Hydrolysis : The amide bond is prone to cleavage in acidic/basic conditions. Use buffered solutions (pH 6–8) for in vitro assays .
  • Photodegradation : Store compounds in amber vials under inert gas (N₂) to prevent nitro group reduction .

Stabilization Additives :

  • Include antioxidants (e.g., ascorbic acid) in formulations to prolong shelf life .

Advanced: How to optimize derivatization for structure-activity relationship (SAR) studies?

Answer:

Core Modifications :

  • Benzothiazole Ring : Introduce electron-donating groups (e.g., -OCH₃) at position 5 to enhance electron density .
  • Propanamide Chain : Replace dimethyl groups with cyclopropane to test steric effects .

High-Throughput Screening :

  • Use parallel synthesis (e.g., 96-well plates) to generate derivatives for rapid SAR profiling .

Q. Analytical Workflow :

  • Combine LC-MS for purity assessment and SPR (surface plasmon resonance) for binding affinity screening .

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